2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride
Overview
Description
2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a cyclopentyl ring, a fluorine atom, and a dihydrochloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride typically involves multiple steps, starting with the appropriate precursors. One common approach is the reaction of cyclopentylmethylamine with a fluorinated propyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or acetonitrile is common.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the large volumes required for industrial production. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in a different fluorinated compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of non-fluorinated analogs.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound in drug discovery, especially for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-(Aminomethyl)-3-cyclopentylpropan-1-amine dihydrochloride: Lacks the fluorine atom.
2-(Aminomethyl)-3-cyclopentyl-2-methylpropan-1-amine dihydrochloride: Has a methyl group instead of a fluorine atom.
2-(Aminomethyl)-3-cyclopentyl-2-chloropropan-1-amine dihydrochloride: Contains a chlorine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride imparts unique chemical and physical properties compared to its analogs. Fluorine's high electronegativity and small size can significantly influence the compound's reactivity and binding affinity.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Biological Activity
2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride, with the CAS number 2098006-68-7, is a chemical compound that has garnered attention for its potential biological activities. The molecular formula is C9H21Cl2FN2, and it has a molecular weight of approximately 247.18 g/mol . This compound is primarily used in research settings, and its biological activity is of significant interest in pharmacological studies.
Property | Value |
---|---|
Molecular Formula | C9H21Cl2FN2 |
Molecular Weight | 247.18 g/mol |
Purity | Minimum 95% |
CAS Number | 2098006-68-7 |
SMILES | NCC(CC1CCCC1)(CN)F.Cl.Cl |
The biological activity of this compound is linked to its structural characteristics, particularly the presence of the aminomethyl group and the fluorinated propanamine moiety. These features suggest potential interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Pharmacological Studies
Research indicates that compounds with similar structures may exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Some studies have shown that amine derivatives can influence serotonin and norepinephrine levels in the brain, potentially offering therapeutic benefits for mood disorders.
- Neuroprotective Effects : Preliminary investigations suggest that this compound may have protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases.
Case Studies
- Study on Neurotransmitter Interaction :
- Antidepressant-like Effects :
- Neuroprotection :
Toxicology and Safety
While specific toxicological data for this compound is limited, general safety assessments indicate that research chemicals should be handled with caution. Standard laboratory safety protocols should be followed to mitigate exposure risks.
Properties
IUPAC Name |
2-(cyclopentylmethyl)-2-fluoropropane-1,3-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2.2ClH/c10-9(6-11,7-12)5-8-3-1-2-4-8;;/h8H,1-7,11-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDZITPQESPFGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CN)(CN)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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